N-cyclopentyl-2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide
描述
属性
IUPAC Name |
N-cyclopentyl-2-(2-fluorophenoxy)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c24-20-7-3-4-8-22(20)30-17-23(29)28(19-5-1-2-6-19)16-15-27-14-11-21(26-27)18-9-12-25-13-10-18/h3-4,7-14,19H,1-2,5-6,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNZCVFNARZSPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-cyclopentyl-2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide, also referred to by its CAS number 2034419-55-9, is a compound of interest due to its potential biological activities, particularly in the context of inhibiting specific enzymatic pathways. This article aggregates findings from diverse research studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A cyclopentyl group
- A fluorophenoxy moiety
- A pyridinyl-pyrazolyl segment
This unique combination is believed to contribute significantly to its biological properties.
Research indicates that N-cyclopentyl-2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide acts primarily as an inhibitor of protein tyrosine kinases (PTKs). PTKs are critical in various cellular processes, including growth, differentiation, and metabolism. By inhibiting these enzymes, the compound may alter signaling pathways associated with cancer progression and other diseases.
Structure-Activity Relationship (SAR)
The introduction of fluorine atoms within the phenoxy group has been shown to enhance the potency of similar compounds. For example, in related studies involving fluorinated phenyl derivatives, the presence of a fluorine atom significantly increased inhibitory activity against specific enzymes. This suggests that the fluorine substitution in our compound may similarly enhance its biological activity.
Biological Activity Data
A summary of biological activity data for N-cyclopentyl-2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is presented below:
Case Study 1: Inhibition of α-l-Fucosidases
A study demonstrated that compounds with similar structural motifs exhibited potent inhibition against α-l-fucosidases, with IC50 values significantly lower than those observed for non-fluorinated analogs. The findings suggest that N-cyclopentyl-2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide could be developed as a targeted therapeutic for conditions involving fucosidase-related pathways .
Case Study 2: Antioxidant Properties
Research on related thiazolidinone derivatives indicated that compounds with cyclopentyl moieties demonstrated varying degrees of antioxidant activity. The structural similarities suggest potential for N-cyclopentyl-2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide to exhibit similar protective effects against oxidative stress .
Case Study 3: Cancer Therapeutics
In vitro studies have shown that compounds similar in structure can inhibit the proliferation of breast cancer cells by affecting key signaling pathways. The ability to induce apoptosis in cancer cells while sparing normal cells presents a promising avenue for further exploration with N-cyclopentyl derivatives .
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural similarities and differences with compounds from the evidence:
Key Observations:
- Acetamide Backbone : Ubiquitous in all compounds, serving as a versatile scaffold for functional group attachment.
- Fluorinated Aromatics: The target compound’s 2-fluorophenoxy group is analogous to fluorophenyl or difluoromethyl groups in others, which enhance binding affinity and metabolic resistance .
- Heterocyclic Motifs : Pyridine (target compound, 1a, I12) and pyrazole (target compound, 1a, 189) are recurrent, suggesting interactions with ATP-binding pockets in kinases .
- Hydrophobic Substituents : Cyclopentyl (target) vs. piperidinyl (1a) or isopropyl (I12) groups modulate lipophilicity and bioavailability.
Comparative Notes:
Physicochemical Properties
- Molecular Weight : Estimated ~450–500 g/mol for the target compound, comparable to 1a (MW ~500 g/mol) and Patent Example 83 (MW 571.2 g/mol) .
- Lipophilicity (logP): The cyclopentyl and 2-fluorophenoxy groups likely increase logP vs. polar substituents in 189 (hydroxy-alkynyl) or I13 (dimethylaminoethyl) .
- Solubility : Fluorine and pyridine may enhance aqueous solubility relative to purely hydrophobic analogues.
常见问题
Q. What are the optimal synthetic routes and reaction conditions for preparing N-cyclopentyl-2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide?
Methodological Answer: The synthesis involves multi-step reactions, including substitution, cyclization, and condensation. Key parameters include:
- Substitution reactions : Use alkaline conditions (e.g., K₂CO₃ in DMF) for fluorophenoxy group introduction .
- Pyrazole formation : Cyclopropyl hydrazine and ketone derivatives react under acidic/basic conditions to form the pyrazole core .
- Amide coupling : Condensing agents like HATU or EDCI facilitate acetamide bond formation in anhydrous solvents (e.g., dichloromethane) at 0–25°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity. Monitor intermediates via TLC .
Q. How can spectroscopic methods validate the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : Confirm substituent positions via ¹H/¹³C NMR. For example, the pyridin-4-yl group shows aromatic protons at δ 8.5–8.7 ppm, while the cyclopentyl methylene appears as a multiplet at δ 3.2–3.5 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of the fluorophenoxy group at m/z 120–130) .
- FT-IR : Detect amide C=O stretching at ~1650–1680 cm⁻¹ and pyrazole C-N bonds at ~1450 cm⁻¹ .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Anti-inflammatory : Measure COX-2 inhibition using ELISA (IC₅₀ values) in LPS-stimulated macrophages .
- Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
- Antimicrobial : Use microdilution assays (MIC values) against E. coli and S. aureus .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Enzyme inhibition assays : Use fluorescence polarization to quantify binding affinity to kinases (e.g., JAK3) or proteases .
- Molecular dynamics (MD) simulations : Model ligand-protein interactions (e.g., with pyrazole-binding pockets) using AMBER or GROMACS .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔG, ΔH) of binding to validate computational predictions .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-response reevaluation : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolic stability assessment : Use liver microsomes (human/rat) to rule out rapid degradation as a cause of false negatives .
- Off-target screening : Employ kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended interactions .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
Methodological Answer:
- ADMET prediction : Use SwissADME to calculate logP (target: 2–3), aqueous solubility, and CYP450 inhibition risks .
- Density functional theory (DFT) : Optimize the pyridin-4-yl/pyrazole conformation to enhance binding entropy .
- QSAR modeling : Corrogate substituent effects (e.g., fluorophenoxy vs. chlorophenoxy) on bioactivity using MOE or Schrödinger .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
